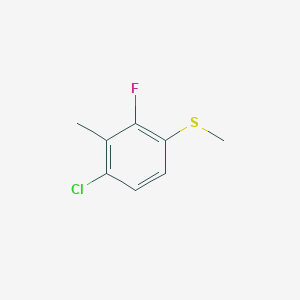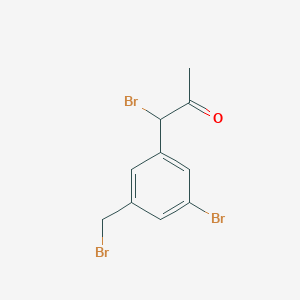
1-Bromo-1-(3-bromo-5-(bromomethyl)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-1-(3-bromo-5-(bromomethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H9Br3O. This compound is characterized by the presence of multiple bromine atoms attached to a phenyl ring and a propan-2-one moiety. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.
Méthodes De Préparation
The synthesis of 1-Bromo-1-(3-bromo-5-(bromomethyl)phenyl)propan-2-one typically involves the bromination of precursor compounds. One common method involves the bromination of 1-(3-bromo-5-(bromomethyl)phenyl)propan-2-one using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination of the desired positions on the phenyl ring .
Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial synthesis process.
Analyse Des Réactions Chimiques
1-Bromo-1-(3-bromo-5-(bromomethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and primary amines.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield phenols, while oxidation with potassium permanganate can produce carboxylic acids.
Applications De Recherche Scientifique
1-Bromo-1-(3-bromo-5-(bromomethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules through substitution and coupling reactions.
Biology: The compound can be used to modify biomolecules, enabling the study of biological pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-1-(3-bromo-5-(bromomethyl)phenyl)propan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive, making it a suitable candidate for various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
1-Bromo-1-(3-bromo-5-(bromomethyl)phenyl)propan-2-one can be compared with similar compounds such as:
1-Bromo-3-methylbenzene: This compound has a similar brominated phenyl ring but lacks the propan-2-one moiety, making it less versatile in certain reactions.
3-Bromomethylphenylboronic acid pinacol ester: This compound contains a boronic acid group, making it useful in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
The uniqueness of this compound lies in its multiple bromine atoms and the presence of the propan-2-one moiety, which enhance its reactivity and versatility in various chemical reactions.
Propriétés
Formule moléculaire |
C10H9Br3O |
|---|---|
Poids moléculaire |
384.89 g/mol |
Nom IUPAC |
1-bromo-1-[3-bromo-5-(bromomethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9Br3O/c1-6(14)10(13)8-2-7(5-11)3-9(12)4-8/h2-4,10H,5H2,1H3 |
Clé InChI |
QLKRRLKOWGACPW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC(=CC(=C1)CBr)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


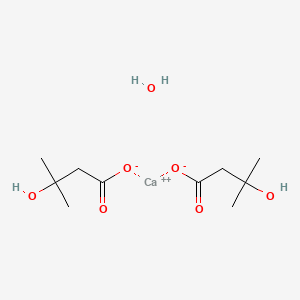
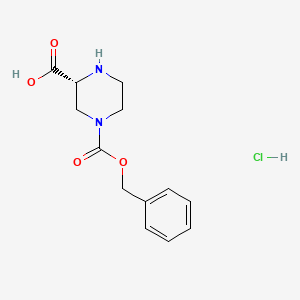
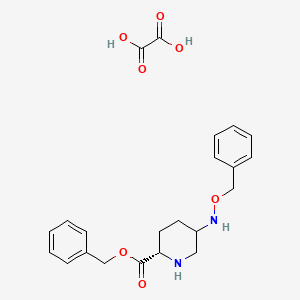

![(3AR,7AS)-3-Methyl-1-propylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14036822.png)

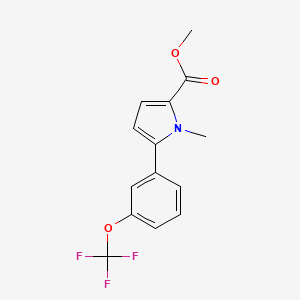
![5'-(1-Fluorocyclopropyl)-3-iodo-2'-methyl-2'H-[1,3'-bipyrazole]-4'-carbaldehyde](/img/structure/B14036836.png)
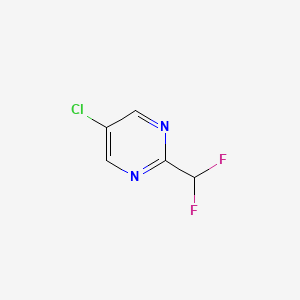
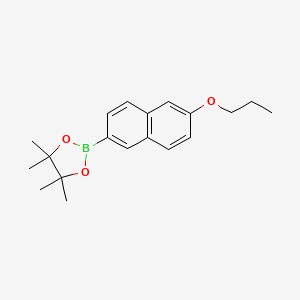
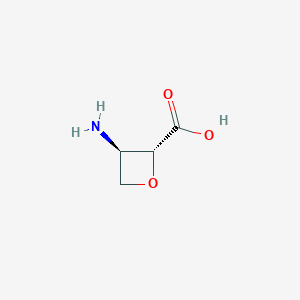
![5-Bromo-4-chloro-7-trityl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B14036852.png)
![(3-Chloroimidazo[1,2-a]pyridin-5-yl)methanol](/img/structure/B14036867.png)
